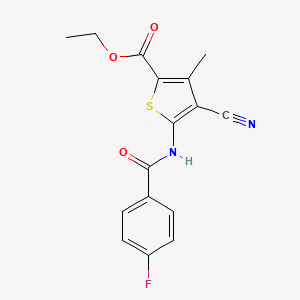

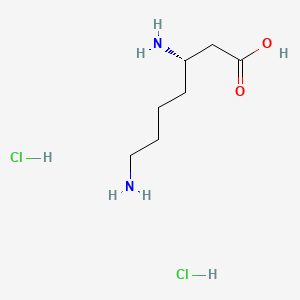

![molecular formula C16H19N3O2S B2861517 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide CAS No. 2097862-04-7](/img/structure/B2861517.png)

2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridine ring, and a thiophene ring . These structures are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine, pyridine, and thiophene rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, the pyridine ring might undergo electrophilic substitution reactions, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .科学的研究の応用

Antibacterial and Antifungal Applications

Compounds similar to "2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide" have been identified to exhibit antibacterial and antifungal activities. For instance, the study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives revealed antibacterial and antifungal properties. These compounds also showed significant molecular conformation stability due to intramolecular hydrogen bonding, which locks their molecular conformation and reduces conformational flexibility (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Antiprotozoal Agents

In the search for new antiprotozoal agents, Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines. These compounds were evaluated for their activity against protozoal infections, showing strong DNA affinities and significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense, with some compounds providing complete cures in mouse models of trypanosomal infection (Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) reported on the synthesis and characterization of compounds including 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, demonstrating their application as chemosensors for transition metal ions. These ligands exhibited remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with the complexation process being visually detectable due to a color change from orange to intense blue (Gosavi-Mirkute, Amit Patil, Dipali N Lande, Debamitra Chakravarty, S. P. Gejji, S. Satpute, S. Salunke-Gawali, 2017).

作用機序

Target of Action

The compound 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound might affect multiple biochemical pathways.

Pharmacokinetics

On the other hand, the methoxy group might be subject to metabolic transformations, which could impact the compound’s bioavailability .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound might exert diverse molecular and cellular effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s conformation and hence its interaction with its targets. Additionally, the presence of other biomolecules might lead to competitive or non-competitive inhibition, thereby influencing the compound’s efficacy .

将来の方向性

生化学分析

Biochemical Properties

Compounds containing similar structural elements, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is plausible that this compound could interact with various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is plausible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

特性

IUPAC Name |

2-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-16-14(3-2-6-17-16)15(20)18-13-4-7-19(10-13)9-12-5-8-22-11-12/h2-3,5-6,8,11,13H,4,7,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGPSZFZBJMSBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

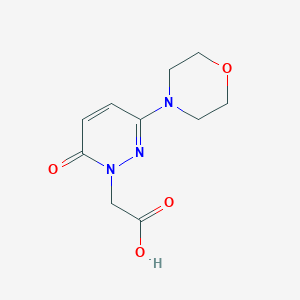

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)

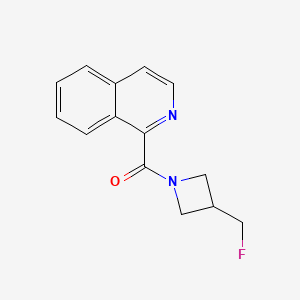

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)

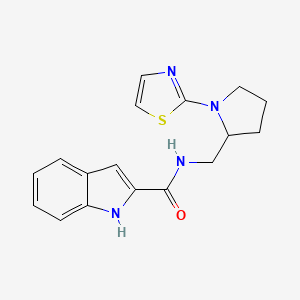

![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)

![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,4-dihydro-1H-isochromen-7-yl)acetamide;hydrochloride](/img/structure/B2861456.png)